
Ochratoxin A
Overview
Description
Ochratoxin A is a mycotoxin produced by various species of Aspergillus and Penicillium fungi. It is one of the most prevalent food-contaminating mycotoxins and is known for its nephrotoxic, immunotoxic, and carcinogenic properties. This compound is commonly found in contaminated grains, coffee, wine, and dried fruits, posing significant health risks to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ochratoxin A can be synthesized through a series of chemical reactions involving the condensation of L-phenylalanine with a chlorinated dihydroisocoumarin derivative. The synthesis typically involves the following steps:
Formation of the dihydroisocoumarin derivative: This step involves the chlorination of a suitable precursor, followed by cyclization to form the dihydroisocoumarin ring.
Condensation with L-phenylalanine: The dihydroisocoumarin derivative is then condensed with L-phenylalanine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound is generally not practiced due to its toxic nature. it can be isolated from fungal cultures grown on suitable substrates. The fungi are cultivated under controlled conditions, and the toxin is extracted using organic solvents, followed by purification through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Ochratoxin A undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to ochratoxin alpha and L-phenylalanine under acidic or basic conditions.
Oxidation: It can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-ochratoxin A.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Ochratoxin alpha and L-phenylalanine.
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Dihydro-ochratoxin A.
Scientific Research Applications
Toxicological Implications
Human Health Risks
Ochratoxin A has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). The primary health concerns associated with OTA exposure include:
- Nephrotoxicity : OTA is known to cause kidney damage, leading to conditions such as Balkan endemic nephropathy and chronic interstitial nephritis. Studies have shown that high levels of OTA in urine correlate with increased risk of kidney disease .
- Carcinogenicity : OTA has been linked to renal tumors in both animal models and epidemiological studies. It can form DNA adducts, which are indicative of genotoxicity .
- Immunotoxicity : Prolonged exposure to OTA may impair immune function, increasing susceptibility to infections and diseases .
Detection Methods
The detection and quantification of OTA in food products are critical for public health safety. Various analytical techniques have been developed:
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used for OTA analysis in food samples. This method allows for the sensitive detection of low concentrations of OTA .
- Mass Spectrometry : Mass spectrometry provides a highly accurate method for identifying and quantifying OTA in complex matrices, including food products and biological samples .
- Biosensors : Recent advancements include the development of biosensors using aptamers that can selectively bind to OTA, offering a rapid and sensitive detection method .
Remediation Strategies
Given the toxicity of OTA, effective strategies for its removal from contaminated food products are essential. Various methods have been studied:
- Physical Methods : Techniques such as adsorption using activated carbon or clay minerals have shown effectiveness in reducing OTA levels in food products. For instance, grape stems have demonstrated over 90% adsorption efficiency at low pH levels .
- Chemical Methods : Chemical detoxification processes, such as using ozone or hydrogen peroxide, can degrade OTA but may require careful handling due to potential byproducts .
- Biological Methods : Biological detoxification using microbial strains or enzymes has emerged as a promising approach. Certain bacteria and fungi can metabolize OTA into less harmful compounds, offering a sustainable solution for decontamination .
Case Studies
-
Coffee Contamination :
A systematic review indicated that coffee beans are commonly contaminated with OTA. The prevalence of OTA in coffee varies significantly by region, with some areas showing contamination levels exceeding safety thresholds set by regulatory bodies . This highlights the importance of monitoring and controlling OTA levels in coffee production. -
Pork Products :
Studies have shown that pork products can accumulate OTA when animals are fed contaminated grains. The presence of OTA in pork poses a risk to human consumers who may ingest this mycotoxin through meat consumption . Regulatory measures are being discussed to limit OTA levels in animal feed. -
Cereal Products :
Cereal grains are another significant source of OTA exposure for humans. Research indicates that certain storage conditions can exacerbate the growth of mold producing OTA, leading to higher contamination rates in cereals consumed worldwide .
Mechanism of Action
Ochratoxin A exerts its toxic effects primarily through the inhibition of protein synthesis. It binds to phenylalanyl-tRNA synthetase, preventing the incorporation of phenylalanine into proteins. This leads to the accumulation of incomplete proteins and subsequent cellular stress. Additionally, this compound induces oxidative stress, DNA damage, and apoptosis, contributing to its nephrotoxic and carcinogenic effects.
Comparison with Similar Compounds
Ochratoxin A is part of a group of related compounds, including ochratoxin B and ochratoxin C. These compounds share similar structures but differ in their toxicity and prevalence:
Ochratoxin B: Lacks the chlorine atom present in this compound and is less toxic.
Ochratoxin C: An ethyl ester derivative of this compound, also less toxic than this compound.
This compound is unique due to its high toxicity and widespread occurrence in contaminated food products.
Biological Activity
Ochratoxin A (OTA) is a mycotoxin primarily produced by certain species of fungi, particularly Aspergillus and Penicillium. It is known for its nephrotoxic, immunosuppressive, teratogenic, and carcinogenic properties. This article provides a detailed examination of the biological activity of OTA, highlighting its mechanisms of toxicity, associated health risks, and findings from various studies.
Mechanisms of Toxicity
1. Oxidative Stress and DNA Damage
OTA induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage. Studies have shown that OTA treatment in cell cultures increases ROS production in a dose-dependent manner, correlating with elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels . The disruption of the antioxidant system is linked to DNA damage and cell apoptosis.
2. Inhibition of Protein Synthesis
Research indicates that OTA can inhibit protein synthesis in cells. This inhibition may contribute to its nephrotoxic effects, as it disrupts normal cellular functions essential for maintaining kidney health .
3. Genotoxicity
OTA has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Animal studies have demonstrated that OTA can cause tumors in multiple organs, including the liver and kidneys . The mechanism involves bioactivation leading to DNA adduct formation, which can initiate carcinogenesis.
Health Risks Associated with OTA
OTA is implicated in several health conditions, particularly:
- Balkan Endemic Nephropathy (BEN) : This condition is characterized by renal failure and is believed to be linked to chronic exposure to OTA through contaminated food sources .
- Hepatocellular Carcinoma (HCC) : A case-control study found significantly higher serum levels of OTA in HCC patients compared to healthy controls, suggesting a strong association between OTA exposure and liver cancer .
Case Study 1: Hepatocellular Carcinoma
A study involving 61 participants showed that 82% of HCC patients had detectable levels of OTA in their serum compared to only 32% in healthy controls. The odds ratio indicated that HCC was 9.8 times more frequent in those exposed to OTA .
Case Study 2: Balkan Endemic Nephropathy
Research has linked OTA exposure to BEN through dietary sources such as cereals and grains contaminated with mycotoxins. Histopathological examinations revealed similar renal damage patterns in both humans and animal models exposed to OTA .
Summary of Research Findings
Study | Findings | Health Implications |
---|---|---|
Shin et al. (2023) | Increased ROS generation and oxidative stress in Hep2G cells treated with OTA | Suggests potential for DNA damage and cell apoptosis |
Domijan et al. (2023) | Protein carbonylation observed in rat liver following OTA exposure | Indicates cellular damage mechanisms |
Kuiper-Goodman et al. (2010) | Risk assessment suggested stricter TDI for OTA based on nephrotoxic effects | Highlights public health concerns |
Q & A
Basic Research Questions
Q. What are the most reliable analytical methods for detecting Ochratoxin A (OTA) in food and biological samples, and how do their sensitivity and specificity compare?
- Methodological Answer : High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is widely used due to its high sensitivity (detection limits of ~0.1 µg/kg) and compatibility with OTA’s fluorescent properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity for complex matrices like serum, with detection limits as low as 0.01 µg/kg. Validation should follow ISO/IEC 17025 guidelines, including recovery tests (80–120%) and matrix-matched calibration .
Q. How do researchers account for OTA’s stability during extraction and analysis, given its susceptibility to degradation?
- Methodological Answer : Stability is influenced by pH, temperature, and solvent composition. Microwave-assisted extraction (MAE) at controlled temperatures (50–60°C) and acidic conditions (pH 2–3) minimizes degradation. Post-extraction, samples should be stored at -20°C in amber vials to prevent photodegradation. Recovery studies using spiked samples and stability-indicating assays (e.g., forced degradation under UV light) are critical .
Q. What are the primary mechanisms of OTA-induced nephrotoxicity, and what in vitro models are most suitable for studying these pathways?
- Methodological Answer : OTA disrupts mitochondrial function via ROS generation and inhibits protein synthesis by phenylalanine-tRNA mimicry. Primary human renal proximal tubule epithelial cells (RPTECs) and immortalized cell lines (e.g., HK-2) are preferred for studying apoptosis (via caspase-3/7 assays) and oxidative stress (via glutathione depletion measurements). Dose-response studies should include physiologically relevant concentrations (0.1–10 µM) .
Advanced Research Questions
Q. How can orthogonal experimental designs optimize OTA extraction protocols while addressing matrix interference?
- Methodological Answer : A factorial design (e.g., 2^k-p) evaluates variables such as solvent polarity (acetonitrile vs. methanol), extraction time, and temperature. Orthogonal partial least squares (OPLS) regression identifies interactions between variables. For example, a 3-factor design revealed that acetonitrile (80%) at 60°C for 15 minutes maximizes recovery in cereal matrices while minimizing co-extraction of interferents like phenolic acids .
Q. What statistical approaches resolve contradictions in epidemiological studies linking OTA to chronic kidney disease (CKD)?
- Methodological Answer : Meta-analyses using random-effects models (e.g., DerSimonian-Laird estimator) aggregate odds ratios across studies. Sensitivity analyses exclude outliers (e.g., populations with high aflatoxin co-exposure). Confounding variables (e.g., hypertension, diabetes) are adjusted via multivariate regression in original studies. Cochrane systematic review methods emphasize GRADE criteria to assess evidence quality .
Q. How do researchers validate biomarkers of OTA exposure in longitudinal cohort studies?
- Methodological Answer : Biomarkers like OTA-DNA adducts or urinary OTA-glucuronide are validated using:
- Specificity : LC-MS/MS with isotopic internal standards (e.g., ²H₅-OTA).
- Temporal stability : Repeated measures in stored samples (e.g., -80°C, 6-month intervals).
- Dose-response correlation : Comparison with dietary intake data via food frequency questionnaires. Pilot studies (n=50–100) assess intra-individual variability .
Q. What computational models predict OTA’s interaction with cellular targets, and how are they experimentally verified?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates OTA binding to phenylalanyl-tRNA synthetase. Binding energy thresholds (ΔG ≤ -7 kcal/mol) prioritize candidates. In vitro verification uses surface plasmon resonance (SPR) to measure dissociation constants (K_D). Mutagenesis (e.g., alanine scanning) confirms critical binding residues .
Q. Data Synthesis & Reporting
Q. How should conflicting results from in vivo vs. in vitro OTA toxicity studies be reconciled in review articles?
- Methodological Answer : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to categorize studies. Weight-of-evidence analysis evaluates study design strengths (e.g., OECD-compliant rodent bioassays vs. immortalized cell lines). Highlight gaps, such as the lack of human proximal tubule organoid models, in the discussion .
Q. What are the best practices for reporting OTA concentrations in environmental samples to ensure reproducibility?
- Methodological Answer : Follow the STARD guidelines for diagnostic accuracy:
- Report limits of detection (LOD) and quantification (LOQ) with standard deviations.
- Include raw data for calibration curves in supplementary materials.
- Disclose extraction efficiency and matrix effects (e.g., ion suppression in LC-MS/MS) .
Q. Ethical & Practical Considerations
Q. How do researchers address ethical challenges in OTA exposure studies involving vulnerable populations (e.g., subsistence farmers)?
- Methodological Answer : Community engagement via participatory research (e.g., co-designing dietary surveys) ensures informed consent and cultural sensitivity. Ethical approval requires risk-benefit analysis, emphasizing mitigation strategies (e.g., providing post-study health screenings). Data anonymization protocols comply with GDPR or HIPAA .
Properties
IUPAC Name |
2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859321 | |
Record name | N-(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ochratoxin a is a white crystalline powder. (NTP, 1992), Solid with a green fluorescence; [Merck Index] Faintly yellow powder; [MSDSonline] | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Ochratoxin A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6421 | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene), The sodium salt is soluble in water. | |
Details | DHHS/NIEHS; Seventh Annual Rpt on Carcinogens Summary p. 310 (1994) | |
Record name | OCHRATOXIN A | |
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Details | DHHS/NIEHS; Seventh Annual Rpt on Carcinogens Summary p. 310 (1994) | |
Record name | OCHRATOXIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |
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Mechanism of Action |
Ochratoxin A (OTA) is a widespread mycotoxin contaminating feed and food. Besides its potent nephrotoxicity, OTA also affects the immune system. /Investigators/ demonstrate here a role for Bcl-x(L) in OTA-induced apoptosis in human lymphocytes. In particular, human peripheral blood lymphocytes and the human lymphoid T cell line, Kit 225 cells, underwent apoptosis in a time- and dose-dependent manner. This apoptosis was inhibited by z-VAD.fmk, suggesting that caspases were responsible for the induction of apoptosis. Moreover, OTA triggered mitochondrial transmembrane potential (Deltachim) loss and caspase-9 and caspase-3 activation. Interestingly, Bcl-x(L) protein expression was decreased by OTA treatment, whereas Bcl-2 protein level was not affected. Down-regulation of bcl-x(L) mRNA was not observed in cells treated with OTA. Overexpression of Bcl-x(L) in Kit 225 cells protected them against mitochondrial perturbation and retarded the appearance of apoptotic cells. Taken together, /the/ data indicate that mitochondria are a central component in OTA-induced apoptosis and that the loss of Bcl-x(L) may participate in OTA-induced cell death., Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development., Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells., The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment., For more Mechanism of Action (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page. | |
Details | PMID:22054007, Pfohl-Leszkowicz A, Manderville RA; Chem Res Toxicol 25 (2): 252-62 (2012) | |
Record name | OCHRATOXIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Crystals from xylene ... exhibits green fluorescence | |
CAS No. |
303-47-9 | |
Record name | OCHRATOXIN A | |
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Record name | OCHRATOXIN A | |
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Record name | (R)-N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo[c]pyran-7-yl)carbonyl)-3-phenylalanine | |
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Record name | OCHRATOXIN A | |
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Melting Point |
336 °F (NTP, 1992), 169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization) | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1254 | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1254 | |
Record name | OCHRATOXIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.